molecular formula C20H38O4 B8521733 Diethyl dodecyl(methyl)propanedioate CAS No. 80403-57-2

Diethyl dodecyl(methyl)propanedioate

Cat. No.: B8521733
CAS No.: 80403-57-2
M. Wt: 342.5 g/mol
InChI Key: VAHLBDJLPMEESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl dodecyl(methyl)propanedioate is a useful research compound. Its molecular formula is C20H38O4 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80403-57-2

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

diethyl 2-dodecyl-2-methylpropanedioate

InChI

InChI=1S/C20H38O4/c1-5-8-9-10-11-12-13-14-15-16-17-20(4,18(21)23-6-2)19(22)24-7-3/h5-17H2,1-4H3

InChI Key

VAHLBDJLPMEESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 48.72 g (0.277 mol) of diethyl methylmalonate (available from Aldrich Chem. Co., Catalog No. 12,613-6) in 60 ml of N1N-dimethyl formamide (DMF) is added dropwise to a stirred solution of 6.86 g (0.277 mol) of sodium hydride (NaH) in DMF. The reaction mixture is heated during the dropwise addition of a solution of 72.17 g (0.284 mol) of 1-bromododecane (Aldrich Chem. Co., catalog no. B6,555-1) in 60 ml DMF. The reaction is heated to 80° C. and stirred overnight, after which the NaBr that precipitated is filtered and the DMF removed in vacuo. The oily residue obtained is dissolved in ether and filtered again to remove all NaBr. The ether solution is washed with water followed by saturated NaCl. The solution is dried over anhydrous sodium sulfate and the ether is removed under reduced pressure to yield a clear, yellow oil. Fractional distillation (130°-138° C., 0.007 mm Hg) gives 82.28 g (88% overall yield) of diethyl dodecyl-methylmalonate as a clear oil. The oil is dissolved in 175 ml of anhydrous ether, and the solution is added dropwise to a suspension of 19.21 g (0.480 mol) of lithium aluminum hydride. The reaction is stirred overnight, carefully quenched, and filtered. The solvent is removed in vacuo and the solid obtained is recrystallized and dried to give 51.00 g (81% overall yield) of 2-dodecyl-2-methylpropane-1,3-diol as a white solid (mp 67°-68° C.).
Quantity
48.72 g
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step One
[Compound]
Name
N1N-dimethyl formamide
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
72.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
DMF
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.